molecular formula C9H17NO B12932827 1-Propylpiperidine-4-carbaldehyde CAS No. 561054-29-3

1-Propylpiperidine-4-carbaldehyde

Cat. No.: B12932827
CAS No.: 561054-29-3
M. Wt: 155.24 g/mol
InChI Key: CUYURYIKCMICAW-UHFFFAOYSA-N
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Description

1-Propylpiperidine-4-carbaldehyde is a piperidine derivative characterized by a propyl group attached to the nitrogen atom of the piperidine ring and a formyl (-CHO) group at the 4-position. The molecular formula is C₉H₁₇NO (molecular weight: 155.24 g/mol), with a 6-membered piperidine ring conferring moderate rigidity and basicity.

Properties

CAS No.

561054-29-3

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-propylpiperidine-4-carbaldehyde

InChI

InChI=1S/C9H17NO/c1-2-5-10-6-3-9(8-11)4-7-10/h8-9H,2-7H2,1H3

InChI Key

CUYURYIKCMICAW-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylpiperidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-propylpiperidine-4-methanol using oxidizing agents such as sodium periodate and sodium bromide . The reaction is typically carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of 1-propylpiperidine-4-carbaldehyde often involves continuous flow reactions. This method allows for better control over reaction conditions, leading to higher efficiency and scalability . The use of catalysts and optimized reaction parameters further enhances the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Propylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The piperidine ring can undergo substitution reactions, where the propyl group or the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Reactions

1-Propylpiperidine-4-carbaldehyde possesses a piperidine ring with a propyl group and an aldehyde functional group. Its chemical structure allows it to undergo several important reactions:

  • Oxidation : The aldehyde can be oxidized to form 1-propylpiperidine-4-carboxylic acid.
  • Reduction : It can be reduced to yield 1-propylpiperidine-4-methanol.
  • Substitution : The compound can participate in substitution reactions, where the propyl group or the aldehyde can be replaced by other functional groups.

These reactions make it a versatile building block for synthesizing more complex molecules, especially in pharmaceutical contexts.

Medicinal Chemistry

1-Propylpiperidine-4-carbaldehyde is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its biological activity has been explored in the context of:

  • Neurological Disorders : The compound has been investigated for its potential to develop drugs targeting conditions such as depression and anxiety. Its structure allows it to interact with neurotransmitter systems effectively.
  • Cancer Treatment : Research indicates that derivatives of 1-propylpiperidine-4-carbaldehyde show promise in inhibiting tumor growth. For instance, certain synthesized analogs have demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .

Organic Synthesis

In organic synthesis, this compound serves as a key precursor for creating more complex chemical entities. Its ability to undergo various transformations makes it suitable for:

  • Synthesis of Enzyme Inhibitors : It can be modified to produce inhibitors that target specific enzymes involved in disease processes.
  • Development of Receptor Modulators : The compound's structural features facilitate the design of molecules that can modulate receptor activity, which is crucial for developing new therapeutic agents .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives synthesized from 1-propylpiperidine-4-carbaldehyde. The results showed that one derivative exhibited an IC50 value of 0.57 μM against MDA-MB-231 breast cancer cells, indicating potent activity. The mechanism was linked to tubulin polymerization inhibition, a common target in cancer therapy .

CompoundIC50 (μM)Target Cell LineMechanism of Action
Derivative A0.57MDA-MB-231 (breast)Tubulin polymerization inhibition
Derivative B3.5A549 (lung)Apoptosis induction

Case Study 2: Neurological Applications

In another investigation, compounds derived from 1-propylpiperidine-4-carbaldehyde were tested for their effects on neurotransmitter systems. One compound showed promise as a selective serotonin reuptake inhibitor (SSRI), potentially offering a new avenue for treating depression .

Mechanism of Action

The mechanism of action of 1-propylpiperidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs). The aldehyde group can form covalent bonds with biological targets, leading to the modulation of enzyme activity or receptor function. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

1-Acetylpiperidine-4-carbaldehyde

  • Molecular Formula: C₈H₁₃NO₂ (MW: 155.19 g/mol).
  • Key Differences: The acetyl group (C=O) introduces electron-withdrawing effects, reducing basicity compared to the propyl group.
  • Applications : Used in synthetic intermediates for pharmaceuticals due to its reactive aldehyde group.

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

  • Molecular Formula: C₉H₁₅NO₄ (MW: 201.22 g/mol).
  • Key Differences : The ethoxycarbonyl group (-COOEt) and carboxylic acid (-COOH) substituents significantly alter polarity. The compound has higher solubility (logS = -1.2) and ionizable groups, making it unsuitable for passive BBB penetration but ideal for charged interactions in drug design .

1-Phenylacetyl-pyrrolidine-2-carboxyaldehyde

  • Structure : 5-membered pyrrolidine ring with phenylacetyl and aldehyde groups.
  • Key Differences : The smaller pyrrolidine ring increases ring strain, altering conformational flexibility. The phenyl group enables π-π stacking in biological targets, as observed in antimicrobial studies .

Key Trends :

  • Lipophilicity : Propyl > Phenylacetyl > Ethoxycarbonyl > Acetyl.
  • Reactivity : Aldehyde groups (as in 1-Propylpiperidine-4-carbaldehyde) enable nucleophilic additions, whereas carboxylic acids (e.g., in Ethoxycarbonyl derivatives) favor salt formation.

Biological Activity

1-Propylpiperidine-4-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological properties, synthesis, and potential therapeutic uses, supported by data tables and case studies.

Chemical Structure and Properties

1-Propylpiperidine-4-carbaldehyde is characterized by its piperidine ring structure with a propyl group and an aldehyde functional group at the 4-position. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

Pharmacological Applications

Research indicates that derivatives of piperidine, including 1-propylpiperidine-4-carbaldehyde, exhibit a range of biological activities. Some notable areas of investigation include:

  • Neurotransmitter Modulation : Piperidine derivatives have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating neuropsychiatric disorders .
  • Antiviral Properties : Certain piperidine compounds have shown promise in inhibiting viral infections, including those caused by retroviruses such as HIV. The mechanism often involves interference with viral proteases, which are essential for viral replication .

The biological activity of 1-propylpiperidine-4-carbaldehyde may involve:

  • Enzyme Inhibition : Compounds in this class can act as inhibitors of specific enzymes related to disease processes. For instance, they may inhibit proteases involved in viral replication or metabolic pathways linked to cancer .
  • Receptor Interaction : The compound may bind to various receptors in the central nervous system (CNS), influencing neurotransmitter release and activity .

Study 1: Antiviral Activity

In a study examining the antiviral properties of piperidine derivatives, researchers found that certain compounds exhibited significant inhibitory effects against HIV protease. The study utilized various analogs to determine structure-activity relationships (SAR), revealing that modifications at the piperidine ring significantly impacted efficacy .

CompoundIC50 (µM)Target
1-Propylpiperidine-4-carbaldehyde0.5HIV Protease
Piperidine Derivative A0.3HIV Protease
Piperidine Derivative B1.0HIV Protease

Study 2: Neurotransmitter Effects

Another research effort focused on the effects of piperidine derivatives on dopamine levels in animal models. The study demonstrated that administration of these compounds resulted in increased dopamine release, suggesting potential applications in treating conditions like depression and schizophrenia .

Synthesis of 1-Propylpiperidine-4-carbaldehyde

The synthesis of 1-propylpiperidine-4-carbaldehyde typically involves:

  • Formation of the Piperidine Ring : Starting from readily available precursors such as propylamine and cyclization agents.
  • Aldehyde Introduction : The introduction of the aldehyde group can be achieved through oxidation reactions or by using specific reagents that facilitate the formation of carbonyl groups.

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